Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antitumor Activity
Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, including compounds bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These analogs were tested for antitumor activity toward a panel of cell lines in vitro, demonstrating potential as cancer therapeutics due to their significant potency in some cases (Maftei et al., 2013).
Crystal Structure and Molecular Interactions
The study of carbamate derivatives revealed insights into the crystal packing and molecular interactions, highlighting the role of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).
Luminescent Materials for Organic Electronics
Research on oxadiazole substituted carbazole derivatives focused on their application in organic light-emitting diodes (OLEDs), indicating their utility as host materials for triplet emitters. The synthesized compounds were characterized for their photophysical properties and efficiency in devices, showing promising results for future organic electronics (Guan et al., 2006).
Metabolic and Pharmacokinetic Studies
The metabolism of a novel dipeptidyl peptidase-4 inhibitor was examined, revealing the formation of metabolites through hydroxylation and carbonyl reduction. This study contributes to understanding the metabolic pathways and potential pharmacokinetic profiles of related compounds (Yoo et al., 2008).
Mechanism of Action
Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
is a carbamate derivative. Carbamates are often used in medicinal chemistry due to their bioisosteric similarity to amides, which are common in biologically active compounds . They can act as prodrugs, being metabolized in the body to release active compounds .
The 1,2,4-oxadiazole ring in the compound is a heterocyclic aromatic ring. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. It is often involved in binding to biological targets, contributing to the bioactivity of the compound .
The benzyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes and reach its target .
Biochemical Analysis
Biochemical Properties
Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its potential therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated potent activities against HeLa and A549 cell lines, indicating its potential as an antitumor agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms weak classical intermolecular N—H⋯O hydrogen bonds, contributing to the stabilization of its crystal packing . These interactions are essential for its enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, ensuring its efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding these threshold effects is crucial for determining its safe and effective dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the oxidation of the tert-butyl side chain forms metabolites that are further processed through sulfation and other pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, ensuring its precise action within the cell .
Properties
IUPAC Name |
tert-butyl N-[[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)26-18(25)20-10-15-21-17(22-27-15)14-9-16(24)23(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCBHLITRQOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.